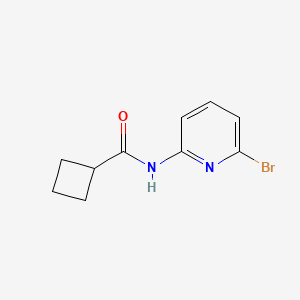
Ácido 2,6-dibromo-3-metoxifenilborónico
Descripción general
Descripción
2,6-Dibromo-3-methoxyphenylboronic acid is a boronic acid derivative characterized by the presence of two bromine atoms and a methoxy group on a phenyl ring. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
2,6-Dibromo-3-methoxyphenylboronic acid is widely used in scientific research due to its versatility in chemical synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and organic materials. Its use in Suzuki-Miyaura coupling reactions makes it valuable for constructing complex organic molecules, which are essential in drug discovery and material science.
Análisis Bioquímico
Biochemical Properties
2,6-Dibromo-3-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with the active site serine or threonine residues . These interactions can modulate the activity of the enzymes, leading to changes in cellular processes. Additionally, 2,6-Dibromo-3-methoxyphenylboronic acid can bind to proteins and other biomolecules, affecting their function and stability .
Cellular Effects
The effects of 2,6-Dibromo-3-methoxyphenylboronic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction . For instance, it can affect the phosphorylation status of proteins, thereby altering gene expression and cellular metabolism. In some cell types, 2,6-Dibromo-3-methoxyphenylboronic acid has been shown to induce apoptosis, a programmed cell death process, by disrupting mitochondrial function .
Molecular Mechanism
At the molecular level, 2,6-Dibromo-3-methoxyphenylboronic acid exerts its effects through several mechanisms. It can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation . This compound can also interact with DNA and RNA, affecting transcription and translation processes. Furthermore, 2,6-Dibromo-3-methoxyphenylboronic acid can modulate the activity of transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dibromo-3-methoxyphenylboronic acid can change over time. This compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or acidic pH . Over time, the degradation products can affect cellular function, leading to long-term effects on cell viability and metabolism. In vitro and in vivo studies have shown that prolonged exposure to 2,6-Dibromo-3-methoxyphenylboronic acid can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2,6-Dibromo-3-methoxyphenylboronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, 2,6-Dibromo-3-methoxyphenylboronic acid can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
2,6-Dibromo-3-methoxyphenylboronic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound can also influence the activity of metabolic enzymes, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 2,6-Dibromo-3-methoxyphenylboronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound can accumulate in specific cellular compartments, affecting its localization and activity. For instance, it can be transported into the mitochondria, where it can exert its effects on mitochondrial function .
Subcellular Localization
The subcellular localization of 2,6-Dibromo-3-methoxyphenylboronic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression. The localization of 2,6-Dibromo-3-methoxyphenylboronic acid can also influence its stability and degradation, impacting its overall efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-methoxyphenylboronic acid typically involves the bromination of 3-methoxyphenylboronic acid followed by further functionalization. The reaction conditions usually require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM).
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dibromo-3-methoxyphenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts (e.g., Pd(PPh3)4) and a base such as sodium carbonate or potassium phosphate.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Mecanismo De Acción
The mechanism by which 2,6-Dibromo-3-methoxyphenylboronic acid exerts its effects depends on the specific reaction it is involved in. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are typically the carbon-carbon bond formation processes.
Comparación Con Compuestos Similares
2,6-Dibromo-3-methoxyphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring. Similar compounds include other boronic acids such as phenylboronic acid, 4-bromophenylboronic acid, and 2-bromophenylboronic acid. the presence of both bromine atoms and a methoxy group in 2,6-Dibromo-3-methoxyphenylboronic acid provides it with distinct reactivity and utility in cross-coupling reactions.
Does this cover everything you were looking for, or is there something more specific you'd like to know?
Propiedades
IUPAC Name |
(2,6-dibromo-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBr2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRLWBYZCYCUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)OC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBr2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656863 | |
| Record name | (2,6-Dibromo-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-93-0 | |
| Record name | B-(2,6-Dibromo-3-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dibromo-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid](/img/structure/B1418308.png)





![N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1418319.png)

![2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1418321.png)



![[2-(2-Phenylmorpholin-4-yl)ethyl]amine](/img/structure/B1418326.png)
